molecular formula C13H11NO3 B11878465 N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide CAS No. 872452-05-6

N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide

Cat. No.: B11878465
CAS No.: 872452-05-6
M. Wt: 229.23 g/mol
InChI Key: LTMNQGUZZGBUKS-UHFFFAOYSA-N
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Description

N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-4-yl group attached to a vinyl acetamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide typically involves the condensation of 4-hydroxycoumarin with acetamide derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.

    Medicine: Investigated for its potential anti-inflammatory, anticoagulant, and anticancer activities.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

872452-05-6

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[1-(2-oxochromen-4-yl)ethenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-8(14-9(2)15)11-7-13(16)17-12-6-4-3-5-10(11)12/h3-7H,1H2,2H3,(H,14,15)

InChI Key

LTMNQGUZZGBUKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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